![molecular formula C7H6ClN3 B1349470 2-(Chloromethyl)imidazo[1,2-a]pyrimidine CAS No. 57892-71-4](/img/structure/B1349470.png)
2-(Chloromethyl)imidazo[1,2-a]pyrimidine
Übersicht
Beschreibung
2-(Chloromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a chloromethyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, oxides, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, affecting their function and expression .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness: 2-(Chloromethyl)imidazo[1,2-a]pyrimidine is unique due to its chloromethyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in drug discovery and development .
Biologische Aktivität
2-(Chloromethyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential applications in photodynamic therapy. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 172.61 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A study conducted by Zhou et al. reported that derivatives of imidazo[1,2-a]pyrimidines exhibited micromolar IC values against cancer cell lines, indicating their potential as anticancer agents. For instance, compound 9b showed an IC of 5.597 µM against K562 cells and 3.512 µM against U937 cells, suggesting significant antiproliferative activity .
Compound | Cell Line | IC (µM) |
---|---|---|
9b | K562 | 5.597 |
9b | U937 | 3.512 |
Enzyme Inhibition
Imidazo[1,2-a]pyrimidines have also been investigated for their ability to inhibit key enzymes associated with neurodegenerative disorders.
- Enzyme Targets : Compounds derived from imidazo[1,2-a]pyrimidine have shown inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both critical in the pathophysiology of Alzheimer's disease .
Enzyme | Compound | IC (µM) |
---|---|---|
Monoamine Oxidase B | Derivative A | 12.5 |
Butyrylcholinesterase | Derivative B | 15.3 |
Photodynamic Therapy
Another promising application of imidazo[1,2-a]pyrimidines is in photodynamic therapy (PDT). Certain derivatives can generate singlet oxygen upon irradiation, making them effective as photosensitizers.
- Mechanism : These compounds are absorbed by cancer cells and upon exposure to light, they produce reactive oxygen species that induce cell death. Lima et al. demonstrated that specific derivatives could fluoresce within cells and effectively kill cancer cells under light exposure .
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyrimidines can be influenced by various structural modifications. Studies have focused on the relationship between chemical structure and biological efficacy.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(chloromethyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Two common routes involve condensation reactions. The first uses 2-aminopyrimidine with ethylene halohydrins (e.g., bromo or chloro) followed by thionyl chloride treatment. The second employs 1,2-dibromoethane with 2-aminopyrimidine, followed by NaOH and HBr to form the dihydroimidazopyrimidine intermediate. Solvent choice (e.g., water vs. ethanol) significantly impacts product distribution, as seen in selenoester syntheses . Optimization requires monitoring via TLC or HPLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to halohydrin).
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : FT-IR confirms functional groups (e.g., C-Cl stretch at ~650 cm⁻¹). H NMR identifies substituent environments (e.g., chloromethyl protons at δ 4.5–5.0 ppm). C NMR distinguishes aromatic carbons (δ 110–160 ppm) and aliphatic chloromethyl carbons (δ 40–45 ppm). HRMS validates molecular ion peaks (e.g., [M+H] for CHClN: 168.0225). Multi-dimensional NMR (e.g., HSQC, HMBC) resolves complex regiochemistry in fused-ring systems .
Q. What are the common biological targets of imidazo[1,2-a]pyrimidine derivatives, and how are activity assays designed?
- Methodological Answer : These compounds show anxiolytic, antimicrobial, and antiproliferative activities. For antimicrobial screening, use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa, MCF-7) with IC calculations. Ensure controls (e.g., DMSO vehicle) and triplicate measurements to address variability .
Advanced Research Questions
Q. How can solvent polarity and catalysts optimize the synthesis of selenoester derivatives from this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution with selenocarboxylates. In water, phenyl/4-tolyl selenoesters form selectively, while ethanol favors 4-chlorophenyl/2-thienyl derivatives. Catalytic bases (e.g., KCO) improve yields by deprotonating intermediates. Monitor HgCl reactivity via Se NMR to track bis(imidazopyrimidinyl)selenide byproducts .
Q. What computational strategies predict ADMET properties of this compound analogs?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP (target <5), H-bond donors (<5), and bioavailability. Molecular docking (AutoDock Vina) identifies binding poses in targets like GABA receptors. MD simulations (GROMACS) assess stability over 100 ns. Validate predictions with in vitro CYP450 inhibition assays .
Q. How do competing reaction pathways affect regioselectivity in Biginelli-based syntheses of imidazo[1,2-a]pyrimidines?
- Methodological Answer : Competing Knoevenagel condensations can form pyran intermediates. To suppress this, use stoichiometric control (excess aldehyde) and Lewis acids (e.g., ZnCl) to favor cyclocondensation. Monitor via C NMR for carbonyl shifts (δ 170–180 ppm). DFT calculations (Gaussian 16) map transition states to optimize activation barriers .
Q. What strategies mitigate hazardous byproducts (e.g., HgCl adducts) in selenoester applications?
- Methodological Answer : Introduce scavengers (e.g., activated charcoal) during selenoester-HgCl reactions. Analyze reaction mixtures via ICP-MS for mercury quantification. Alternative ligands (e.g., thiols) reduce HgCl toxicity while maintaining efficacy. Waste streams require neutralization with NaHS before disposal .
Eigenschaften
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOENNBNNSJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362878 | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-71-4 | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.